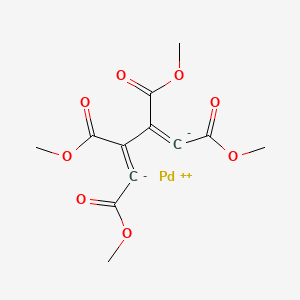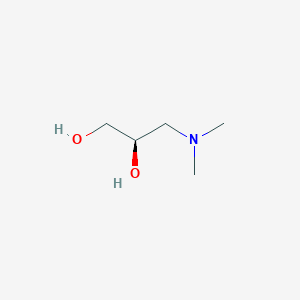
(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Overview
Description
“®-2-Amino-3-(3-carbamoylphenyl)propanoic acid” is a complex organic compound. It is related to 3-phenylpropionic acid, a gut microbiota-derived compound that promotes intestinal epithelial barrier function . The carbamoyl group in the compound suggests it may have been derived from oxamic acids .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of R-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid involves the resolution of a racemic mixture with cinchona class of alkaloids or amines . Oxamic acids have also been identified as useful precursors of carbamoyl radicals .Chemical Reactions Analysis
Carbamoyl radicals, which can be generated from oxamic acids, can participate in a diverse range of transition metal-catalyzed transformations . These radicals can add to unsaturated systems to provide a broad range of important amides .Scientific Research Applications
Medicinal Chemistry Applications
The α-aminophosphonate/phosphinate structural motif, closely related to the structure of "(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid," is recognized for its broad impact on physiological and pathological processes. These compounds, including R-aminophosphonates, are known for their enzyme inhibition capabilities, particularly in inhibiting different classes of enzymes. The N C P molecular fragment, a core part of these compounds, allows for structural modifications leading to a wide range of biological relevance. This has resulted in the development of many potent enzyme inhibitors, such as fosinopril, an antihypertensive drug. Furthermore, aminomethylenebisphosphonic acids, another class of compounds with the N C P skeleton, are primarily used in treating osteoporosis due to their high affinity for bone tissue and ability to regulate bone remodeling processes (Mucha, Kafarski, & Berlicki, 2011).
Environmental and Material Science Applications
A study on the recovery of propionic acid from aqueous phases highlights the significance of carboxylic acids in industrial processes. Propionic acid, a compound structurally similar to "(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid," is utilized in various industries, including food, pharmaceutical, and chemical production. The research emphasizes the efficiency of reactive extraction techniques in propionic acid recovery, contributing to the design of processes for its separation and purification (Keshav, Chand, Wasewar, 2009).
Chemical Synthesis and Characterization
The synthetic versatility of compounds structurally related to "(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid" is exemplified in research focusing on luminescent complexes of various metal ions. These studies explore the synthesis and characterization of metal complexes, revealing their potential applications in luminescent materials and biological studies, underscoring the compound's role in advancing materials science (Kanwal, Imran, Adil, Shaik, & Al-Warthan, 2020).
Safety And Hazards
Future Directions
The future directions for research on “®-2-Amino-3-(3-carbamoylphenyl)propanoic acid” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the manipulation of B. fragilis and 3-phenylpropionic acid has been suggested as a promising strategy for improving intestinal epithelial barrier . Additionally, the development of new processes for urethanes and urea synthesis using carbamoyl radicals is an area of ongoing research .
properties
IUPAC Name |
(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHYFSZGZXEGU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428042 | |
| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | |
CAS RN |
1217747-36-8 | |
| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)